Stachyose tetrahydrate

Descripción

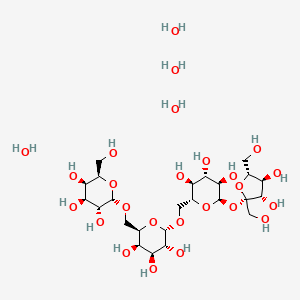

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBMRUQRXAFOAH-KTDNCYJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-58-3, 470-55-3 | |

| Record name | Stachyose tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stachyose Tetrahydrate: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stachyose tetrahydrate, a non-reducing tetrasaccharide, is a naturally occurring oligosaccharide found in a variety of plants, including soybeans and other legumes. As a functional food ingredient and a subject of interest in pharmaceutical research, a thorough understanding of its physicochemical properties is paramount for its application in drug development and various scientific studies. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for their determination, and its biological interactions.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Molecular Formula | C₂₄H₅₀O₂₅[1][2][3] (also cited as C₂₄H₄₂O₂₁·4H₂O[4][5]) |

| Molecular Weight | 738.64 g/mol [1][3][4] |

| Melting Point | 95-105 °C[1][6] |

| Density | 1.84 g/cm³[1][6] |

| Hygroscopicity | Hygroscopic[1] |

Table 2: Solubility and Optical Properties of this compound

| Property | Value |

| Solubility in Water | Easily soluble[7]; 100 mg/mL[4][8]; 50 mg/mL (clear to very slightly hazy, colorless)[9] |

| Solubility in Organic Solvents | DMSO (Slightly, 100 mg/mL)[4][6][8], Methanol (Slightly, Sonicated)[1][6], Ethanol (Insoluble)[4][8] |

| Specific Optical Rotation | +133° (c=5, H₂O)[1][6] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research purposes. The following sections outline the general experimental methodologies for key properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for determining the melting point of this compound is the capillary method.[8][10]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes (sealed at one end)[11]

-

Mortar and pestle or spatula for sample powdering

Procedure:

-

A small amount of this compound is finely powdered.[9]

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the material into the tube. The tube is then tapped gently to ensure the sample is compacted at the sealed end.[8]

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[10]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[10]

-

For accuracy, the determination should be repeated at least twice, and the average value is reported.

Determination of Solubility

Solubility is a crucial parameter for formulation development and in vitro/in vivo studies. The solubility of this compound in various solvents can be determined quantitatively.

Principle: A saturated solution of the compound is prepared in a specific solvent at a given temperature. The concentration of the solute in the resulting solution is then measured to determine its solubility.

Apparatus:

-

Analytical balance

-

Vials or flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC with a refractive index detector)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.

-

The mixture is agitated in a constant temperature environment until equilibrium is reached (i.e., no more solid dissolves).

-

The saturated solution is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted appropriately.

-

The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The solubility is then calculated and expressed in units such as mg/mL or g/100mL.

Measurement of Specific Optical Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic property that can be used for identification and quality assessment.

Principle: A solution of the optically active substance is placed in a polarimeter, and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

Apparatus:

-

Polarimeter

-

Polarimeter tube (of a known length, typically in decimeters)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (as a light source)

Procedure:

-

A solution of this compound of a known concentration (c, in g/mL) is accurately prepared in a suitable solvent (e.g., water).[4]

-

The polarimeter tube is first filled with the pure solvent to obtain a blank reading, which is set to zero.

-

The tube is then rinsed and filled with the this compound solution, ensuring no air bubbles are present.[6]

-

The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.[6]

-

The specific rotation ([α]) is calculated using Biot's law:[2] [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Biological Interactions and Pathways

This compound is recognized for its prebiotic properties, influencing the composition and activity of the gut microbiota.

Prebiotic Activity of Stachyose

Stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria, such as Bifidobacteria and Lactobacilli. This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Caption: Prebiotic mechanism of this compound in the gut.

Biosynthesis of Stachyose

In plants, stachyose is synthesized from sucrose through a series of enzymatic reactions involving raffinose as an intermediate. This pathway is crucial for the accumulation of these oligosaccharides in seeds and other plant tissues.

References

- 1. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. iitr.ac.in [iitr.ac.in]

- 5. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. satish0402.weebly.com [satish0402.weebly.com]

- 7. Determination of soluble and insoluble glucose oligomers with chromotropic acid | Semantic Scholar [semanticscholar.org]

- 8. thinksrs.com [thinksrs.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stachyose Tetrahydrate: A Deep Dive into its Prebiotic Mechanism of Action

Introduction

Stachyose, a non-digestible tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a functional oligosaccharide recognized for its significant prebiotic properties.[1] As a prebiotic, stachyose is not hydrolyzed by mammalian enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[2] There, it is selectively fermented by beneficial gut bacteria, initiating a cascade of events that contribute to host health.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which stachyose tetrahydrate exerts its prebiotic effects, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Multi-faceted Approach

The prebiotic action of this compound is not a singular event but a complex interplay of microbial modulation, metabolite production, and host-microbe interactions. The primary mechanisms include the selective promotion of beneficial gut microbiota, the production of short-chain fatty acids (SCFAs), enhancement of the intestinal barrier function, and modulation of the host's immune system.

Modulation of Gut Microbiota

Stachyose serves as a fermentable substrate for specific beneficial bacteria, leading to a significant shift in the composition of the gut microbiota.[3][4] This selective fermentation promotes the proliferation of probiotic genera while inhibiting the growth of potentially pathogenic bacteria.[1][5]

Key Microbial Shifts:

-

Increased Abundance of Beneficial Bacteria: Numerous studies have demonstrated that stachyose supplementation significantly increases the populations of Bifidobacterium and Lactobacillus.[2][3][5][6][7][8][9] It also promotes the growth of other beneficial microbes such as Akkermansia, known for its role in mucin degradation and gut barrier maintenance, and Faecalibacterium, a major butyrate producer.[3][5][6][9][10]

-

Decreased Abundance of Potentially Harmful Bacteria: Conversely, stachyose has been shown to reduce the levels of potentially pathogenic bacteria, including Escherichia-Shigella and Clostridium perfringens.[5][6][7][8][9]

-

Modulation of Microbial Diversity: Stachyose has been observed to enhance the richness and diversity of the gut microbiome, which is generally associated with a healthier gut ecosystem.[3][4]

| Microbial Genus | Effect of Stachyose Supplementation | Study Type | Reference |

| Bifidobacterium | Increased Abundance | In vitro, Human | [5][6][8] |

| Lactobacillus | Increased Abundance | In vitro, Animal, Human | [3][6][8][9] |

| Akkermansia | Increased Abundance | Animal | [3][9] |

| Faecalibacterium | Increased Abundance | In vitro | [5][6] |

| Escherichia-Shigella | Decreased Abundance | In vitro | [5][6] |

| Clostridium perfringens | Decreased Abundance | Human | [7][8][9] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[7][9][11][12] These metabolites are crucial mediators of the health benefits associated with prebiotics.

-

Acetate: The most abundant SCFA, acetate, serves as an energy source for peripheral tissues and can be a substrate for the synthesis of other SCFAs like butyrate.[13]

-

Propionate: Primarily produced by Bacteroidetes, propionate is mainly metabolized in the liver and plays a role in regulating glucose metabolism.

-

Butyrate: Butyrate is the preferred energy source for colonocytes (the epithelial cells of the colon) and has potent anti-inflammatory and anti-proliferative properties.[14][15] It plays a critical role in maintaining the integrity of the intestinal barrier.[14]

Studies have consistently shown that stachyose fermentation leads to a significant increase in the concentration of total SCFAs, with notable rises in acetate and butyrate levels.[9][11][16]

| Short-Chain Fatty Acid | Effect of Stachyose Fermentation | Study Type | Reference |

| Acetate | Increased Concentration | In vitro, Animal | [9][11] |

| Propionate | Increased Concentration | Animal | [9] |

| Butyrate | Increased Concentration | In vitro, Animal | [11][16] |

| Total SCFAs | Increased Concentration | In vitro, Animal | [9][16] |

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Stachyose and its fermentation-derived SCFAs contribute to the strengthening of this barrier through several mechanisms.

-

Upregulation of Tight Junction Proteins: The intestinal epithelial cells are linked by tight junction proteins, which regulate paracellular permeability.[17][18] Stachyose has been shown to upregulate the expression of key tight junction proteins, including occludin, claudin-3, and zonula occludens-1 (ZO-1).[19][20][21] This leads to a "tighter" intestinal barrier, reducing permeability.

-

Increased Mucin Production: Stachyose supplementation can increase the secretion of mucin-2, a primary component of the mucus layer that protects the intestinal epithelium.[20] The promotion of Akkermansia muciniphila, a mucin-degrading bacterium, is also thought to contribute to a healthy mucus layer turnover.[19]

-

Energy for Colonocytes: Butyrate produced from stachyose fermentation provides energy to colonocytes, which is essential for their proper function and the maintenance of the intestinal barrier.[14]

Modulation of the Host Immune System

The gut microbiota and its metabolites play a pivotal role in shaping the host's immune response. By modulating the gut environment, stachyose can exert significant immunomodulatory effects.

-

Anti-inflammatory Effects: Stachyose administration has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][16] This anti-inflammatory effect is partly mediated by butyrate, which can inhibit histone deacetylases (HDACs) and suppress inflammatory signaling pathways.[14]

-

Promotion of Anti-inflammatory Cytokines: Some studies suggest that stachyose can increase the levels of anti-inflammatory cytokines like transforming growth factor-beta (TGF-β).[16]

-

Regulation of Immune Cells: Stachyose has been observed to antagonize the decrease of peripheral CD4+ T cell populations in high-fat diet-fed mice, suggesting a role in regulating immune cell homeostasis.[22][23]

Experimental Protocols

In Vitro Fermentation Model

-

Objective: To assess the effect of stachyose on the composition and metabolic activity of the human gut microbiota.

-

Methodology:

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

-

Inoculum Preparation: A fecal slurry is prepared by homogenizing the feces in an anaerobic buffer.

-

Fermentation: The fecal inoculum is added to a basal nutrient medium containing stachyose as the sole carbon source. A control group without stachyose is also included. The fermentation is carried out under anaerobic conditions at 37°C for 24-48 hours.[11][24]

-

Analysis: At the end of the fermentation, samples are collected for 16S rRNA gene sequencing to analyze the microbial composition and for gas chromatography (GC) to quantify SCFA concentrations.[11][24]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

-

Objective: To evaluate the protective effect of stachyose against intestinal inflammation in vivo.

-

Methodology:

-

Animal Model: C57BL/6 mice are typically used. Colitis is induced by administering DSS in the drinking water for a set period (e.g., 7 days).

-

Treatment Groups: Mice are divided into groups: a control group, a DSS-only group, a stachyose-only group, and a DSS + stachyose group. Stachyose is administered orally before and/or during DSS treatment.[3]

-

Assessment of Colitis: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis (H&E staining) to assess inflammation and tissue damage.[3]

-

Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA. Fecal samples are collected for 16S rRNA gene sequencing to analyze gut microbiota changes.[3]

-

Visualizations

Caption: Overall mechanism of action of this compound as a prebiotic.

References

- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 2. Mechanisms of Action of Prebiotics and Their Effects on Gastro-Intestinal Disorders in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice [frontiersin.org]

- 10. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Butyrate production from oligofructose fermentation by the human faecal flora: what is the contribution of extracellular acetate and lactate? | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers [mdpi.com]

- 16. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. yanxianli.com [yanxianli.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of Stachyose Tetrahydrate: A Technical Overview for Researchers

An in-depth exploration of the current scientific understanding of stachyose tetrahydrate's biological activities in vitro, tailored for researchers, scientists, and professionals in drug development.

This compound, a naturally occurring tetrasaccharide, has garnered significant interest within the scientific community for its potential health benefits. Primarily known for its role as a prebiotic, in vitro studies have begun to unravel a broader spectrum of biological activities, including anti-proliferative, antioxidant, and immunomodulatory effects. This technical guide synthesizes the current in vitro research, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further investigation and drug development efforts.

Prebiotic Activity and Modulation of Gut Microbiota

The most extensively studied in vitro biological activity of stachyose is its role as a prebiotic, fostering a healthy gut microbiome.

Experimental Protocol: In Vitro Fecal Fermentation

A common method to assess the prebiotic potential of stachyose involves in vitro fermentation of human fecal samples. The following provides a generalized protocol:

-

Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine HCl).

-

Incubation: The fecal slurry is incubated with this compound at various concentrations (typically ranging from 0.5% to 2% w/v) under strict anaerobic conditions at 37°C. A control group without stachyose is run in parallel.

-

Sample Analysis: Aliquots are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

-

Microbial Composition: 16S rRNA gene sequencing is performed to determine changes in the bacterial population.

-

Short-Chain Fatty Acid (SCFA) Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to quantify the production of SCFAs such as acetate, propionate, and butyrate.

-

Gas Production: Gas chromatography can be employed to measure the production of gases like hydrogen sulfide (H₂S), hydrogen (H₂), and ammonia (NH₃).[1][2]

-

Quantitative Data from In Vitro Fermentation Studies

| Bacterial Genus | Effect of Stachyose Supplementation | Reference |

| Bifidobacterium | Increased abundance | [1] |

| Faecalibacterium | Increased abundance | [1] |

| Lactobacillus | Increased abundance | [3] |

| Escherichia-Shigella | Decreased abundance | [1][2] |

| Parabacteroides | Decreased abundance | [1][2] |

| Eggerthella | Decreased abundance | [1][2] |

| Flavonifractor | Decreased abundance | [1][2] |

| Clostridium perfringens | Inhibited growth | [1] |

| Metabolite | Effect of Stachyose Supplementation | Reference |

| Acetate | Increased production | [1] |

| Propionate | Decreased production | [1] |

| Butyrate | Increased production | [3] |

| Isobutyric acid | Decreased production | [3] |

| Pentanoic acid | Decreased production | [3] |

| Isopentanoic acid | Decreased production | [3] |

| H₂S, H₂, NH₃ | Reduced generation | [1][2] |

Logical Relationship: Stachyose's Prebiotic Mechanism

References

Stachyose Tetrahydrate and its Role in Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, is gaining significant attention as a potent prebiotic for its selective modulation of the gut microbiota. This technical guide provides a comprehensive overview of the role of stachyose tetrahydrate in shaping the composition and function of the intestinal microbiome. It details the impact of stachyose on the proliferation of beneficial bacteria and the production of key metabolites, primarily short-chain fatty acids (SCFAs). This document summarizes quantitative data from various studies, presents detailed experimental protocols for in vitro and in vivo research, and visualizes the key signaling pathways involved in the host-microbiota interaction mediated by stachyose. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Introduction: Chemical Properties and Prebiotic Nature of this compound

Stachyose is a functional oligosaccharide belonging to the raffinose family.[1] Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2] As a non-digestible carbohydrate, stachyose passes through the upper gastrointestinal tract intact and is selectively fermented by the resident microbiota in the colon.[3] This selective fermentation is the basis of its prebiotic activity, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species.[2][4]

| Property | Description |

| Chemical Formula | C24H42O21 (Anhydrous) |

| Molar Mass | 666.58 g/mol (Anhydrous) |

| Structure | Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru |

| Solubility | Soluble in water |

| Digestibility | Not digestible by human enzymes |

Quantitative Impact of Stachyose on Gut Microbiota Composition

Multiple studies have demonstrated the significant impact of stachyose on the composition of the gut microbiota. Supplementation with stachyose leads to a notable increase in the relative abundance of beneficial bacteria while concurrently reducing the populations of potentially pathogenic microbes.

Table 1: Summary of Quantitative Changes in Gut Microbiota Composition Following Stachyose Supplementation

| Study Model | Stachyose Dosage/Concentration | Duration | Key Bacterial Changes (Relative Abundance) | Reference |

| In vitro fermentation (human fecal microbiota from obese children) | Not specified | 24 hours | Increased: Bifidobacterium (6.15% vs. 55.08%), Faecalibacterium (0.49% vs. 2.56%) Decreased: Escherichia-Shigella (49.11% vs. 13.21%), Parabacteroides (1.06% vs. 0.24%) | [2] |

| In vitro fermentation (human fecal microbiota) | 0.2%, 0.4%, 0.8% | 24 hours | Increased: Actinobacteria (phylum) from 5.7% to 17.7-19.2%, Bifidobacterium, Faecalibacterium, Lactobacillus, PrevotellaDecreased: Bacteroides, Escherichia-Shigella | [5][6] |

| Mice with DSS-induced colitis | Not specified | Not specified | Increased: Akkermansia (0.102 vs 0.004), Lactobacillus (0.355 vs 0.175) Decreased: Escherichia-Shigella (0.036 vs 0.175 in DSS group) | [7] |

| Mice with high-fat diet-induced hyperlipidemia | Not specified | Not specified | Increased: Beneficial gut microbiota Decreased: Harmful gut microbiota | [8] |

| Weanling pigs | 1% and 2% of diet | 3 weeks | Negative effect on performance observed | [9] |

| Broilers | Not specified | Not specified | Increased: Lactobacillus | [10] |

| In vitro fermentation (swine fecal microflora) | Not specified | 12 hours | Readily fermented, leading to changes in SCFA production | [11] |

| In ovo administration (chickens) | 50 and 100 mg/mL | Embryonic day 17 to hatch | Increased: Bifidobacterium, LactobacillusDecreased: Clostridium | [12] |

Stachyose Fermentation and Short-Chain Fatty Acid (SCFA) Production

The fermentation of stachyose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health.

Table 2: Quantitative Analysis of SCFA Production from Stachyose Fermentation

| Study Model | Stachyose Dosage/Concentration | Duration | Key SCFA Changes | Reference |

| In vitro fermentation (human fecal microbiota from obese children) | Not specified | 24 hours | Increased: Acetate Decreased: Propionate | [2][13] |

| In vitro fermentation (human fecal microbiota) | 0.2%, 0.4%, 0.8% | 24 hours | Increased: Acetic acid, Butyric acid Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid | [5] |

| Mice with acute hypobaric hypoxia | Not specified | Not specified | Increased: Butyric acid | [14] |

| In vitro fermentation (swine fecal microflora) | Not specified | 12 hours | Greatest rate and earliest time to maximal SCFA production compared to other oligosaccharides. | [11] |

Experimental Protocols

In Vitro Batch Culture Fermentation of Stachyose

This protocol is adapted from studies investigating the in vitro effects of stachyose on human gut microbiota.[5]

1. Media Preparation (Anaerobic YCFA medium):

- Prepare the basal YCFA (Yeast extract, Casitone, and Fatty Acids) medium. The detailed composition can be found in established protocols.

- Prepare stachyose solutions at desired concentrations (e.g., 0.2%, 0.4%, and 0.8% w/v) as the sole carbon source in the YCFA medium.

- Autoclave the media at 115°C for 15 minutes.

2. Fecal Sample Collection and Preparation:

- Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

- Prepare a 10% (w/v) fecal slurry by suspending the feces in anaerobic phosphate-buffered saline (PBS, pH 7.0).

- Homogenize the slurry using an automatic fecal homogenizer.

3. In Vitro Fermentation:

- In an anaerobic chamber, inoculate 1% of the fecal slurry into vials containing the basal YCFA medium (control) and the stachyose-containing media.

- Incubate the vials at 37°C for 24 hours.

4. Sample Analysis:

- After incubation, collect samples for microbiota and SCFA analysis.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol provides a general workflow for analyzing the gut microbial composition from fecal samples.[15][16][17][18]

1. DNA Extraction:

- Extract bacterial genomic DNA from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.

2. PCR Amplification:

- Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using universal primers such as 341F (5'-CCTAYGGGRBGCASCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3').[2]

- Perform PCR with appropriate cycling conditions.

3. Library Preparation and Sequencing:

- Purify the PCR amplicons.

- Prepare sequencing libraries and perform paired-end sequencing on a platform such as the Illumina NovaSeq.

4. Bioinformatic Analysis:

- Process the raw sequencing reads using pipelines like QIIME2 or DADA2 for quality filtering, denoising, and taxonomic assignment against a reference database (e.g., SILVA or Greengenes).

Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis

This protocol is a generalized method for the quantification of SCFAs in fecal samples.[19][20][21][22]

1. Sample Preparation and Extraction:

- Homogenize a known weight of fecal sample with an internal standard (e.g., 2-ethylbutyric acid) and an acidic solution (e.g., metaphosphoric acid).

- Centrifuge the mixture to pellet solid debris.

- Collect the supernatant for derivatization.

2. Derivatization:

- Derivatize the SCFAs in the supernatant to make them volatile for GC analysis. A common method is esterification using reagents like isobutyl chloroformate/isobutanol.[19]

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- Use an appropriate GC column (e.g., a wax column) and temperature program to separate the SCFA derivatives.

- Identify and quantify the SCFAs based on their retention times and mass spectra compared to known standards.

Key Signaling Pathways Modulated by Stachyose and its Metabolites

The beneficial effects of stachyose are largely mediated by its fermentation product, butyrate. Butyrate acts as a key signaling molecule, influencing various cellular processes in the host.

Stachyose Fermentation and SCFA Production

Caption: Fermentation of stachyose by gut microbiota to produce SCFAs.

Butyrate Signaling in Intestinal Epithelial Cells

Butyrate influences intestinal epithelial cells through two primary mechanisms: as an energy source and as a signaling molecule that inhibits histone deacetylases (HDACs) and activates G-protein coupled receptors (GPCRs).[23][24][25]

Caption: Key signaling pathways of butyrate in intestinal epithelial cells.

Stachyose and the Gut-Brain Axis

The SCFAs produced from stachyose fermentation can also influence the gut-brain axis, impacting neurological health. This communication occurs through neural, endocrine, and immune pathways.

Caption: Influence of stachyose-derived SCFAs on the gut-brain axis.

Conclusion

This compound is a well-established prebiotic that exerts significant and beneficial effects on the gut microbiota. Its fermentation leads to an increase in beneficial bacteria and the production of SCFAs, particularly butyrate, which plays a pivotal role in maintaining intestinal health and influencing systemic host physiology. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of stachyose in a variety of health and disease contexts. Further research is warranted to elucidate the precise dose-response relationships and long-term effects of stachyose supplementation in human populations.

References

- 1. Stachyose-enriched α-galacto-oligosaccharides regulate gut microbiota and relieve constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Soybean oligosaccharide, stachyose, and raffinose in broilers diets: effects on odor compound concentration and microbiota in cecal digesta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intra Amniotic Administration of Raffinose and Stachyose Affects the Intestinal Brush Border Functionality and Alters Gut Microflora Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cris.biu.ac.il [cris.biu.ac.il]

- 18. escholarship.org [escholarship.org]

- 19. agilent.com [agilent.com]

- 20. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

Unveiling Stachyose Tetrahydrate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-reducing tetrasaccharide, has garnered significant interest for its prebiotic properties and potential therapeutic applications. This technical guide delves into the core of its initial discovery and the historical context of its scientific journey. We will explore the early methodologies employed for its isolation and characterization, providing a detailed look at the experimental protocols of the late 19th and early 20th centuries. Furthermore, this guide will touch upon the modern understanding of stachyose's biological interactions, including its biosynthetic pathway and its influence on cellular signaling, primarily through the gut-brain axis.

Initial Discovery and Historical Context

The discovery of stachyose is rooted in the burgeoning field of carbohydrate chemistry in the late 19th century, a period marked by foundational work on the structure and function of sugars. While the precise timeline can be pieced together from various historical scientific journals, the initial isolation and characterization of stachyose are largely attributed to the work of German chemist C. Scheibler and later expanded upon by A. von Planta and E. Schulze .

The name "stachyose" itself is a direct reference to the plant genus from which it was first isolated in significant quantities: Stachys. Specifically, the tubers of Stachys tuberifera (Chinese artichoke) served as the primary source for early researchers.

The scientific landscape of this era was dominated by pioneering figures like Emil Fischer, whose work on the configuration of sugars laid the groundwork for understanding complex carbohydrates. The analytical tools available were rudimentary by modern standards, relying heavily on techniques such as polarimetry, elemental analysis, and chemical derivatization to deduce the structure of new compounds.

Chemical Properties of Stachyose Tetrahydrate

Stachyose (C₂₄H₄₂O₂₁) is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. In its common hydrated form, this compound, four molecules of water are associated with each molecule of the sugar.

| Property | Value |

| Molecular Formula | C₂₄H₄₂O₂₁·4H₂O |

| Molecular Weight | 738.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Readily soluble in water, sparingly soluble in ethanol, and practically insoluble in non-polar organic solvents. |

| Structure | α-D-Galactosyl-(1→6)-α-D-galactosyl-(1→6)-α-D-glucosyl-(1→2)-β-D-fructofuranoside |

| Optical Rotation | Stachyose is optically active, a key property utilized in its initial characterization. The specific rotation is a defining characteristic used in polarimetry. |

Historical Experimental Protocols

The initial isolation and characterization of stachyose from Stachys tuberifera tubers in the late 19th and early 20th centuries involved a multi-step process that, while lacking the sophistication of modern techniques, was meticulous and effective for its time.

Extraction of Stachyose from Stachys tuberifera

The foundational method for extracting stachyose from its natural source involved the following key steps:

-

Tuber Preparation: Freshly harvested tubers of Stachys tuberifera were thoroughly washed to remove soil and debris. They were then finely grated or mashed to disrupt the plant cell walls and facilitate the release of the soluble sugars.

-

Aqueous Extraction: The macerated tuber pulp was then subjected to extraction with hot water. This process was typically repeated multiple times to ensure the maximum possible yield of the water-soluble carbohydrates.

-

Clarification: The resulting aqueous extract, a complex mixture of sugars, proteins, and other plant materials, was clarified. A common method of the era was the addition of a lead acetate solution. This would precipitate proteins and other impurities, which could then be removed by filtration.

-

Removal of Lead: The excess lead from the clarification step was then carefully removed from the filtrate. This was often achieved by bubbling hydrogen sulfide gas through the solution, which would precipitate the lead as lead sulfide. The lead sulfide was then removed by filtration.

-

Concentration: The clarified and de-leaded sugar solution was then concentrated by evaporation under reduced pressure to a thick syrup.

-

Crystallization: Ethanol was gradually added to the concentrated syrup. Stachyose, being less soluble in ethanol than some other sugars, would precipitate out as crystals. This crystallization process was often slow and could be repeated to improve the purity of the final product. The resulting crystals were the tetrahydrate form.

Early Structural Analysis

With a purified sample of stachyose, early chemists employed a combination of techniques to elucidate its structure:

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of stachyose, establishing the ratio of carbon, hydrogen, and oxygen atoms.

-

Polarimetry: The optical rotation of a solution of stachyose was measured using a polarimeter. This was a critical technique for characterizing sugars, and the specific rotation of stachyose was a key identifying feature.

-

Hydrolysis: Stachyose was subjected to acid hydrolysis, which breaks the glycosidic bonds. The resulting mixture of monosaccharides was then analyzed. Early methods for identifying these monosaccharides included their optical rotation and the formation of characteristic crystalline derivatives, such as osazones, upon reaction with phenylhydrazine. This process revealed that stachyose was composed of galactose, glucose, and fructose.

-

Enzymatic Hydrolysis: The use of specific enzymes, such as invertase, which was known to hydrolyze sucrose, helped to deduce the arrangement of the monosaccharide units.

Modern Understanding of Stachyose

Biosynthesis of Stachyose

Modern biochemical studies have elucidated the enzymatic pathway for stachyose synthesis in plants. This process begins with sucrose and involves the sequential addition of galactose units from a donor molecule, galactinol.

Signaling Pathways and Biological Effects

Stachyose is not readily digested by human enzymes in the upper gastrointestinal tract and passes largely intact to the colon. Here, it is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs are known to have profound effects on host physiology, including serving as an energy source for colonocytes and influencing various signaling pathways.

Recent research has highlighted the role of stachyose in the gut-brain axis . Studies have shown that stachyose can modulate the composition of the gut microbiota, which in turn can influence neurological function. For instance, stachyose has been observed to affect the expression of proteins involved in neurotransmitter release, such as ASC-1 and VAMP2 , in the hippocampus. This suggests an indirect mechanism by which stachyose can impact synaptic plasticity and cognitive function.

Conclusion

From its initial discovery in the tubers of Stachys tuberifera to its current status as a well-researched prebiotic, this compound has had a significant journey in the realm of carbohydrate science. The early, meticulous work of chemists in the late 19th and early 20th centuries laid the foundation for our modern understanding of this complex sugar. Today, research continues to uncover the multifaceted roles of stachyose, particularly its influence on the gut microbiome and its subsequent impact on host health, opening new avenues for its application in functional foods and therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, bridging the historical context with current scientific knowledge.

Stachyose Tetrahydrate: A Comprehensive Technical Review of Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a non-digestible tetrasaccharide, is a member of the raffinose family of oligosaccharides. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, it is found naturally in various plants, including soybeans and other legumes.[1][2] Due to its prebiotic properties and potential health benefits, stachyose is of increasing interest in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on preclinical and clinical evidence. While direct and extensive toxicological data for this compound is limited, this guide synthesizes relevant information from studies on closely related galacto-oligosaccharides (GOS) and provides context from the toxicological profiles of its constituent monosaccharides.

Preclinical Safety and Toxicity

Acute Oral Toxicity

No definitive LD50 value for this compound has been established from available literature. However, a study on a novel GOS product in rats indicated no mortality or toxic signs at a single oral dose of 5000 mg/kg.[3] This suggests a very low order of acute toxicity.

Subchronic Oral Toxicity

A 90-day subchronic oral toxicity study in Sprague-Dawley rats was conducted on a novel GOS product. The study established a No-Observed-Adverse-Effect-Level (NOAEL) of at least 2000 mg/kg/day for both male and female rats.[4] In this study, there were no treatment-related adverse effects observed in clinical signs, body weight, food and water intake, urinalysis, ophthalmology, hematology, blood chemistry, organ weights, or gross and histopathology.[4] Another study in juvenile rats also determined a NOAEL of 2000 mg/kg/day for a GOS product administered for 6 weeks.[5]

Table 1: Summary of Subchronic Oral Toxicity Study of a Galacto-oligosaccharide (GOS) Product in Rats

| Parameter | Details | Reference |

| Test Substance | Novel Galacto-oligosaccharide (GOS) | [4] |

| Species | Sprague-Dawley Rats (male and female) | [4] |

| Duration | 90 days | [4] |

| Dose Levels | 0, 500, 1000, and 2000 mg/kg/day | [4] |

| Route of Administration | Oral | [4] |

| Key Findings | No treatment-related adverse effects observed. | [4] |

| NOAEL | ≥ 2000 mg/kg/day | [4] |

Genotoxicity

Genotoxicity studies on a novel GOS product, a relevant surrogate for stachyose, have been conducted. The results indicated no mutagenic potential in the Ames test (bacterial reverse mutation assay) or in Escherichia coli WP2uvrA, with or without metabolic activation.[4] Furthermore, no chromosomal aberrations were observed in cultured Chinese hamster lung (CHL/IU) cells.[4] An in vivo micronucleus test in mice also showed no induction of micronuclei in reticulocytes following oral administration of GOS.[4]

Table 2: Summary of Genotoxicity Studies on a Galacto-oligosaccharide (GOS) Product

| Assay | Test System | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Negative | [4] |

| Bacterial Reverse Mutation Assay | Escherichia coli WP2uvrA | Negative | [4] |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | Negative | [4] |

| In Vivo Micronucleus Test | Mouse reticulocytes | Negative | [4] |

Chronic Toxicity and Carcinogenicity

There are no specific chronic toxicity or carcinogenicity studies available for this compound or closely related GOS in the public literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound are not available. A study in juvenile rats fed a novel GOS at doses up to 2000 mg/kg/day for 6 weeks from postnatal day 4 showed no effects on postnatal development.[5]

Clinical Safety

A clinical study investigating the safety and efficacy of "Deshipu stachyose granules" (DSG), a stachyose-enriched α-galacto-oligosaccharide preparation, provides valuable human safety data. In a study with 100 healthy adults, daily consumption of 5 grams of DSG for 14 days was well-tolerated and did not cause significant adverse effects.[6] The study also demonstrated beneficial effects on the gut microbiota, including an increase in beneficial bacteria like Bifidobacterium and Lactobacillus.[6]

Table 3: Summary of a Clinical Safety Study of Stachyose-Enriched α-Galacto-oligosaccharides

| Parameter | Details | Reference |

| Test Substance | Deshipu stachyose granules (DSG) | [6] |

| Study Population | 100 healthy adults | [6] |

| Dosage | 5 grams per day | [6] |

| Duration | 14 days | [6] |

| Key Safety Findings | No significant adverse effects reported. | [6] |

| Key Efficacy Findings | Significant increase in fecal bifidobacteria and lactobacilli. | [6] |

Metabolism and Toxicology of Constituent Monosaccharides

Stachyose is largely indigestible in the human upper gastrointestinal tract and is fermented by gut bacteria in the colon.[7] The toxicological profiles of its constituent monosaccharides—galactose, glucose, and fructose—are well-characterized.

-

Glucose: Generally considered safe and is the primary source of energy for the body. However, chronic high levels of glucose in the blood (hyperglycemia) can lead to "glucose toxicity," which is implicated in the pathogenesis of diabetes and its complications.[8][9][10][11][12]

-

Galactose: While a natural component of the diet, high concentrations of galactose can be toxic, particularly in individuals with galactosemia, a genetic disorder affecting galactose metabolism.[13][14][15][16][17]

-

Fructose: Excessive consumption of fructose has been linked to adverse metabolic effects, including non-alcoholic fatty liver disease, dyslipidemia, and insulin resistance.[18][19][20][21][22]

It is important to note that the toxic effects of these monosaccharides are generally associated with high levels of free monosaccharides in the bloodstream, which is not expected to occur with stachyose consumption due to its limited digestion and absorption.

Experimental Protocols

Subchronic Oral Toxicity Study in Rats (based on GOS study)

-

Test System: Sprague-Dawley rats, typically 5-6 weeks old at the start of the study, with equal numbers of males and females per group.

-

Groups: A control group receiving the vehicle (e.g., distilled water) and at least three dose groups receiving the test substance (GOS) at geometrically spaced concentrations (e.g., 500, 1000, and 2000 mg/kg body weight/day).

-

Administration: The test substance is administered orally, often by gavage, once daily for 90 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations are performed before and at the end of the study.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Bacterial Reverse Mutation Assay (Ames Test) (based on GOS study)

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are sensitive to different types of mutagens.

-

Procedure: The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver). The test substance is incubated with the bacterial strains at various concentrations.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagrams

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Stachyose (FDB012320) - FooDB [foodb.ca]

- 3. Evaluation of Safety through Acute and Subacute Tests of Galacto-Oligosaccharide (GOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety of a novel galacto-oligosaccharide: Genotoxicity and repeated oral dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 6-week oral gavage toxicity study of a novel galacto-oligosaccharide in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Glucose toxicity: the leading actor in the pathogenesis and clinical history of type 2 diabetes - mechanisms and potentials for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Problems associated with glucose toxicity: Role of hyperglycemia-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucose toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucose toxicity: Significance and symbolism [wisdomlib.org]

- 13. Galactose toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galactose - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Phosphoglucomutase Is Not the Target for Galactose Toxicity in Plants [frontiersin.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fructose toxicity: is the science ready for public health actions? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fructose: Toxic effect on cardiorenal risk factors and redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fructose toxicity: is the science ready for public health actions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fung.substack.com [fung.substack.com]

- 22. sugarscience.ucsf.edu [sugarscience.ucsf.edu]

Unveiling the Architecture of Stachyose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a non-reducing tetrasaccharide, is a member of the raffinose family of oligosaccharides.[1][2] Found in a variety of plants, particularly legumes like soybeans and green beans, it plays a significant role in plant physiology, serving as a transport and storage carbohydrate.[1][2] From a biomedical perspective, stachyose is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria.[3] This technical guide provides an in-depth exploration of the core tetrasaccharide structure of stachyose, detailing its molecular composition, physicochemical properties, and the experimental methodologies employed for its structural elucidation.

Core Structure and Composition

Stachyose is composed of four monosaccharide units: two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] These units are sequentially linked by glycosidic bonds. The systematic name for stachyose is β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside.[1]

The glycosidic linkages defining the structure of stachyose are:

-

Galactose (α1→6) Galactose

-

Galactose (α1→6) Glucose

-

Glucose (α1↔2β) Fructose[1]

This specific arrangement of monosaccharides and their linkages dictates the unique three-dimensional conformation and ultimately the biological function of the molecule.

Physicochemical and Quantitative Data

A summary of the key quantitative data for stachyose is presented in the table below, offering a comparative overview of its fundamental properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₂O₂₁ | [1] |

| Molar Mass | 666.578 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 170 °C | [6] |

| Solubility in Water | 50 mg/mL (clear, colorless solution) | [4] |

| Optical Activity ([α]D) | +131.3° | [6] |

| Hydrogen Bond Donors | 14 | [4] |

| Hydrogen Bond Acceptors | 21 | [4] |

| Rotatable Bond Count | 11 | [4] |

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of stachyose relies on a combination of sophisticated analytical techniques. The following sections detail the generalized experimental protocols for the key methods used in oligosaccharide structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the complete structure, including the sequence of monosaccharides, glycosidic linkage positions, and anomeric configurations.

Protocol:

-

Sample Preparation: Dissolve a purified sample of stachyose (typically 1-10 mg) in a suitable deuterated solvent, most commonly deuterium oxide (D₂O). Ensure complete dissolution.

-

Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Spectral Analysis:

-

¹H NMR: Identify the anomeric proton signals, which typically resonate in a distinct downfield region. The coupling constants (J-values) of these signals provide information about the anomeric configuration (α or β).

-

¹³C NMR: Identify the anomeric carbon signals. The chemical shifts of these carbons also correlate with the anomeric configuration.

-

COSY/TOCSY: Establish the proton-proton spin systems within each monosaccharide residue, allowing for the assignment of all proton resonances.

-

HSQC: Correlate each proton to its directly attached carbon, enabling the assignment of the carbon skeleton of each monosaccharide.

-

HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Crucially, this experiment reveals correlations across the glycosidic bonds, allowing for the determination of the linkage positions between the monosaccharide units.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of stachyose, which aids in confirming the monosaccharide composition and sequence.

Protocol:

-

Sample Preparation: Dissolve a purified sample of stachyose in a suitable solvent, often a mixture of water and acetonitrile. For techniques like Electrospray Ionization (ESI), the sample is introduced directly. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a suitable matrix on a target plate.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the intact molecule. Subsequently, perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion and inducing fragmentation.

-

Spectral Analysis:

-

Full Scan MS: The mass of the parent ion confirms the molecular formula of stachyose (C₂₄H₄₂O₂₁).

-

MS/MS: The fragmentation pattern reveals characteristic losses of monosaccharide units. The masses of the fragment ions correspond to the cleavage of glycosidic bonds, providing information about the sequence of the monosaccharides. For instance, the loss of a hexose unit (162 Da) is a common fragmentation pathway.

-

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizes specific glycosidases to cleave particular glycosidic bonds, allowing for the determination of monosaccharide composition and linkage analysis.

Protocol:

-

Enzyme Selection: Choose specific glycosidases, such as α-galactosidase, which is known to hydrolyze the terminal α-galactosyl linkages in stachyose.

-

Reaction Conditions: Incubate a solution of stachyose with the selected enzyme under optimal conditions of pH, temperature, and buffer. For example, α-galactosidase from Gibberella fujikuroi has optimal activity at pH 5.5-6.0 and 55°C.[7]

-

Reaction Monitoring and Analysis: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by boiling). Analyze the resulting mixture of smaller oligosaccharides and monosaccharides using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Data Interpretation: The identification of the hydrolysis products confirms the presence of specific monosaccharides and their linkages. For example, the release of galactose upon treatment with α-galactosidase confirms the presence of terminal α-galactose units.

X-ray Crystallography

X-ray crystallography can provide the most detailed three-dimensional structure of a molecule, including precise bond lengths and angles, if a suitable single crystal can be obtained.

Protocol:

-

Crystallization: Grow single crystals of stachyose from a supersaturated solution. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion). A study on stachyose hydrate used X-ray data collected at 119 K.[8]

-

X-ray Diffraction: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.

-

Data Processing and Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots. This information is then used to calculate an electron density map of the molecule.

-

Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, resulting in a detailed three-dimensional structure of stachyose.

Visualizations

To further aid in the understanding of the structure and analysis of stachyose, the following diagrams have been generated.

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 470-55-3: Stachyose | CymitQuimica [cymitquimica.com]

- 6. STACHYOSE CAS#: 470-55-3 [m.chemicalbook.com]

- 7. Enzymic hydrolysis of raffinose and stachyose in soymilk by alpha-galactosidase from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogen bonding in the crystal structure of the tetrasaccharide stachyose hydrate: a 1:1 complex of two conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose Tetrahydrate vs. Stachyose Anhydrous: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of stachyose tetrahydrate and stachyose anhydrous for research applications. This document outlines the core physicochemical properties, details relevant experimental protocols, and visualizes key biological signaling pathways and experimental workflows to aid researchers in making informed decisions for their study designs.

Physicochemical Properties: A Comparative Analysis

Stachyose, a tetrasaccharide naturally found in various plants, is available for research in both its anhydrous and tetrahydrate forms.[1][2] The primary distinction between the two lies in the presence of four molecules of water of hydration within the crystal structure of the tetrahydrate form.[3] This difference in hydration state influences their molecular weight and may have implications for their handling, stability, and use in experimental settings.

While direct comparative studies on the physicochemical properties of this compound versus anhydrous stachyose are not extensively available in the reviewed literature, we can infer key differences based on the general principles of hydrated and anhydrous compounds.[4][5]

| Property | This compound | Stachyose Anhydrous | Reference(s) |

| Molecular Formula | C24H50O25 | C24H42O21 | [3][6][7] |

| Molecular Weight | 738.64 g/mol | 666.58 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | White crystalline powder | [8][9] |

| Solubility in Water | Soluble | Soluble | [6] |

| Storage | Store at -20°C, protected from moisture | Store at -20°C, protected from moisture | [6][10] |

Key Considerations for Researchers:

-

Hygroscopicity: Anhydrous forms of compounds are generally more hygroscopic than their hydrated counterparts.[11] This means stachyose anhydrous is more likely to absorb moisture from the atmosphere, which can affect its stability and the accuracy of weighing for solution preparation. For researchers in humid environments, using this compound may offer better handling and stability.

-

Solubility and Dissolution Rate: In some cases, the anhydrous form of a compound may have a faster dissolution rate than the hydrated form due to the energy released upon hydration. However, the ultimate solubility in aqueous solutions should be comparable once dissolved. For experiments where rapid dissolution is critical, the anhydrous form might be considered, provided it is handled in a low-humidity environment.

-

Concentration Calculations: It is crucial to use the correct molecular weight when preparing solutions of a specific molarity. Using the molecular weight of the anhydrous form to weigh out the tetrahydrate form will result in a lower actual concentration, and vice versa.

Biological Activity and Signaling Pathways

Stachyose is primarily recognized for its prebiotic effects, influencing the composition and metabolic activity of the gut microbiota.[12][13] As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract intact and is fermented by beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species.[14]

This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[12] These SCFAs play a crucial role in maintaining gut health and have systemic effects on the host's metabolism and immune system.

Below are diagrams illustrating the key signaling pathways influenced by stachyose.

Caption: Stachyose fermentation by gut microbiota into short-chain fatty acids.

Caption: SCFA-mediated signaling pathways leading to cellular responses.

Experimental Protocols

The choice between this compound and anhydrous stachyose in experimental protocols often depends on the specific requirements of the assay, including the need for anhydrous conditions or the practicalities of handling and storage. When a protocol simply states "stachyose," it is advisable to check with the supplier to confirm the hydration state of the product.

In Vitro Gut Fermentation Model

This protocol is adapted from studies investigating the prebiotic effects of stachyose on human gut microbiota.[12][13][14][15][16]

Objective: To assess the fermentation of stachyose by fecal microbiota and its impact on microbial composition and SCFA production.

Materials:

-

Stachyose (tetrahydrate or anhydrous, with molecular weight accounted for)

-

Fresh human fecal samples from healthy donors

-

Anaerobic fermentation medium (e.g., YCFA medium)

-

Anaerobic chamber or jars with gas packs

-

Sterile, anaerobic tubes or vials

-

Phosphate buffered saline (PBS), anaerobic

-

Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis

-

DNA extraction kits and sequencing platform for 16S rRNA analysis

Methodology:

-

Fecal Slurry Preparation:

-

Within 2 hours of collection, homogenize the fecal sample in anaerobic PBS to create a 10-20% (w/v) slurry inside an anaerobic chamber.

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare the anaerobic fermentation medium and dispense into sterile tubes or vials inside the anaerobic chamber.

-

Prepare a stock solution of stachyose in anaerobic water. The concentration should be calculated based on the desired final concentration in the fermentation vessel.

-

Add the stachyose stock solution to the fermentation tubes to achieve the desired final concentration (e.g., 1-2% w/v). Include a control group with no added stachyose.

-

Inoculate each tube with the fecal slurry (e.g., 5-10% v/v).

-

-

Incubation:

-

Tightly seal the tubes and incubate under anaerobic conditions at 37°C for 24-48 hours.

-

-

Sample Collection:

-

At the end of the incubation period, collect samples for SCFA analysis and microbial community analysis.

-

For SCFA analysis, centrifuge a portion of the fermentation broth and store the supernatant at -80°C.

-

For microbial analysis, pellet the bacteria by centrifugation and store the pellet at -80°C for DNA extraction.

-

Caption: Workflow for in vitro gut fermentation of stachyose.

Short-Chain Fatty Acid (SCFA) Analysis by GC-MS

This protocol provides a general outline for the analysis of SCFAs from fecal fermentation samples.[17][18][19][20]

Objective: To quantify the concentration of acetate, propionate, and butyrate in fermentation samples.

Materials:

-

Fermentation supernatant

-

Internal standards (e.g., deuterated SCFAs)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Solvent (e.g., ethyl acetate)

-

GC-MS system with a suitable column

Methodology:

-

Sample Preparation:

-

Thaw the fermentation supernatant samples.

-

Add an internal standard solution to each sample.

-

Acidify the samples with an appropriate acid (e.g., hydrochloric acid).

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding a solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases.

-

Transfer the organic layer containing the SCFAs to a new tube.

-

-

Derivatization:

-

Add the derivatization agent to the extracted SCFAs.

-

Incubate at a specific temperature and time to allow the reaction to complete (e.g., 60°C for 30 minutes).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use an appropriate temperature program to separate the SCFA derivatives.

-

Identify and quantify the SCFAs based on their retention times and mass spectra compared to a standard curve.

-

Preparation of Stachyose Stock Solutions for Cell Culture

Objective: To prepare a sterile stock solution of stachyose for use in cell culture experiments.

Materials:

-

This compound or anhydrous

-

Sterile, nuclease-free water or appropriate cell culture medium

-

Sterile conical tubes

-

0.22 µm sterile syringe filter

Methodology:

-

Weighing:

-

In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of stachyose using the correct molecular weight for the form you are using (tetrahydrate or anhydrous).

-

-

Dissolving:

-

Add the weighed stachyose to a sterile conical tube.

-

Add a portion of the sterile solvent (water or medium) and vortex until the stachyose is completely dissolved.

-

Bring the solution to the final desired volume with the solvent.

-

-

Sterilization:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

-

Storage:

-

Store the sterile stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-